molecular formula C12H8BrN3 B1375707 6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine CAS No. 86843-98-3

6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine

Cat. No. B1375707
CAS RN: 86843-98-3
M. Wt: 274.12 g/mol
InChI Key: BCGHTABUSCLETP-UHFFFAOYSA-N
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Description

“6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine” is a chemical compound . It is part of the Organic Building Blocks category .


Molecular Structure Analysis

The molecular formula of “6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine” is C6H4BrN3 . The molecular weight is 198.02 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine” include a density of 1.9±0.1 g/cm3 . The melting point is 100-102ºC . The compound is solid in form .

Scientific Research Applications

  • Pharmacological Potentials

    • Triazole compounds show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
    • They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
    • The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
  • Antifungal Activity

    • Triazole derivatives containing alkynyl side chains have been synthesized and their antifungal activity towards Cryptococcus and Candida species were evaluated .
  • Fatty Acid-Binding Proteins (FABPs) Inhibition

    • Among the FABPs isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
  • Antitumor Activity

    • Some compounds like pyrazolo [1,5- a ]pyrimidine 7c, thiazole 23g and 1,3,4-thiadiazole 18a have promising antitumor activity against liver carcinoma (HEPG2-1) .
  • Anticonvulsant Activity

    • Triazole compounds have shown significant anticonvulsant activities . They are used in the treatment of seizures and are considered important in medicinal chemistry .
  • Antimicrobial Activity

    • Triazole compounds have been found to exhibit antimicrobial properties . They are effective against a wide range of Gram-positive and Gram-negative bacteria .
  • Antiviral Activity

    • Triazole compounds have demonstrated antiviral properties . They are used in the treatment of various viral infections .
  • Antitubercular Activity

    • Triazole compounds have shown significant antitubercular activities . They are used in the treatment of tuberculosis .
  • Antidiabetic Activity

    • Triazole compounds have demonstrated antidiabetic properties . They are used in the treatment of diabetes .
  • Anti-Inflammatory Activity

    • Triazole compounds have shown significant anti-inflammatory activities . They are used in the treatment of inflammation .
  • Anticonvulsant Activity

    • Triazole compounds have shown significant anticonvulsant activities . They are used in the treatment of seizures and are considered important in medicinal chemistry .
  • Antimicrobial Activity

    • Triazole compounds have been found to exhibit antimicrobial properties . They are effective against a wide range of Gram-positive and Gram-negative bacteria .
  • Antiviral Activity

    • Triazole compounds have demonstrated antiviral properties . They are used in the treatment of various viral infections .
  • Antitubercular Activity

    • Triazole compounds have shown significant antitubercular activities . They are used in the treatment of tuberculosis .
  • Antidiabetic Activity

    • Triazole compounds have demonstrated antidiabetic properties . They are used in the treatment of diabetes .
  • Anti-Inflammatory Activity

    • Triazole compounds have shown significant anti-inflammatory activities . They are used in the treatment of inflammation .

Safety And Hazards

The compound has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-10-6-7-11-14-12(15-16(11)8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGHTABUSCLETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=C(C=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-5-bromopyridine (2.00 g, 11.6 mmol), copper (I) bromide (160 mg, 1.09 mmol), 1,10-phenanthroline monohydrate (225 mg, 1.12 mmol) and benzonitrile (25 mL) was heated in a 50-mL 3-necked flask to 130° C. During 24 h a gentle flow of (O2/N2 5:95) was bubbled through the reaction mixture (>97% conversion, HPLC method see below). The dark brown suspension was then cooled to 0-5° C. and filtered. The filter cake was washed with TBME (10 mL) and dried to yield crude 6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (1.14 g, 36%) as a light brown solid with 99.7% purity (HPLC area-%, HPLC method see below).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-bromopyridin-2-amine (2 g, 11.6 mmol), benzonitrile (26.2 g, 26.1 ml, 254 mmol), 1,10-phenanthroline monohydrate (115 mg, 578 μmol) and copper (I) bromide (82.9 mg, 578 μmol) was placed in a 100 ml 2 necked flask. The mixture was heated to 135° C. while air was bubbled gently through the mixture for 2 days. Another portion of copper (I) bromide (82.9 mg, 578 μmol) and 1,10-phenanthroline monohydrate (115 mg, 578 μmol) was added and bubbling and heating was continued for further 8 hours. The solvent was evaporated. Purification by flash chromatography on a 20 g silicagel column using heptane/ethyl acetate 10-50% as eluent and evaporation of the solvents afforded 6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (1.19 g, 38%) as light yellow solid. Mp.: 146° C. MS: m/z=274/276 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
26.1 mL
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
82.9 mg
Type
catalyst
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
82.9 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
2
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine
Reactant of Route 3
6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine
Reactant of Route 4
6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine
Reactant of Route 5
6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine

Citations

For This Compound
5
Citations
DM Khomenko, TV Shokol… - Journal of …, 2021 - Wiley Online Library
New representatives of [1,2,4]triazolo[1,5‐a]pyridine‐8‐carbonitriles were synthesized via the condensation of β‐diketones or β‐dialdehydes and characterized using MS spectrometry, …
Number of citations: 5 onlinelibrary.wiley.com
C Tian, G Zhang, Z Xia, N Chen, S Yang, L Li - European Journal of …, 2022 - Elsevier
The aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor, can regulate the immune balance of Th17/22 and Treg cells, which plays an important role in the …
Number of citations: 9 www.sciencedirect.com
Z Zheng, S Ma, L Tang, D Zhang-Negrerie… - The Journal of …, 2014 - ACS Publications
The biologically important 1,2,4-triazolo[1,5-a]pyridines were readily synthesized from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular …
Number of citations: 63 pubs.acs.org
L Song, X Tian, Z Lv, E Li, J Wu, Y Liu… - The Journal of …, 2015 - ACS Publications
An I 2 /KI-mediated oxidative N–N bond formation reaction is described. This new and environmentally benign approach allows for the convenient synthesis of a variety of 1,2,4-triazolo[1…
Number of citations: 70 pubs.acs.org
A Bhatt, RK Singh, R Kant, BK Sarma - Synthesis, 2019 - thieme-connect.com
A convenient synthesis of 1,5-fused 1,2,4-triazoles from readily available N-arylamidines is reported. The reaction is efficiently promoted by chloramine-T to afford the desired products …
Number of citations: 8 www.thieme-connect.com

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